N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Description
N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14F3N3O3 and its molecular weight is 401.345. The purity is usually 95%.
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Scientific Research Applications
Fluoride Ion Sensing
Acylhydrazone derivatives, including N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, have been studied for their response to different anions. These compounds, characterized by spectroscopic methods, exhibited a specific response to fluoride ions, with studies conducted using colorimetric and spectrofluorometric methods in acetonitrile (Jose et al., 2018).
Glycopeptide Synthesis
Fluorobenzoyl groups, such as those in the compound , have been explored as protective groups in carbohydrate and glycopeptide synthesis. These groups combine high stereoselectivity and low levels of ortho ester formation in the formation of glycosidic bonds, with easy removal characteristics (Sjölin & Kihlberg, 2001).
Palladium-Catalyzed Reactions
The compound's structure is relevant in palladium-catalyzed oxidative fluoroesterification of vinylarenes, demonstrating an efficient synthetic pathway to afford various fluoroesterified products (Peng et al., 2013).
Drug Metabolism Studies
Related compounds with fluorobenzyl groups have been used in drug metabolism studies, particularly in the context of human immunodeficiency virus (HIV) integrase inhibitors. Techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy have been employed for understanding the metabolic fate of these compounds (Monteagudo et al., 2007).
Hydrodefluorination Catalysts
The structural framework of compounds like this compound has been studied in the context of catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium complexes (Reade et al., 2009).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives containing similar structural elements have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant activities, indicating potential applications in the medical field (Menteşe et al., 2015).
Antiproliferative Activities
Fluorinated Schiff bases derived from 1,2,4-triazoles, similar in structure to the compound , have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, highlighting potential applications in cancer research (Kumar et al., 2013).
Properties
IUPAC Name |
N'-(3,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c21-14-6-3-12(4-7-14)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-5-8-16(22)17(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILRJQIGGSKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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